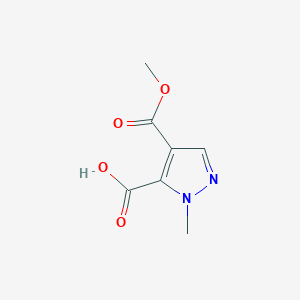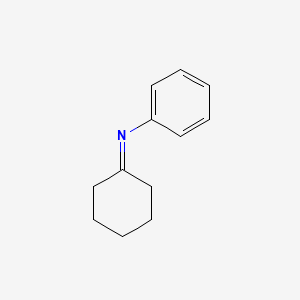![molecular formula C20H15N B3045839 [1,1'-Binaphthalen]-2-amine CAS No. 114858-56-9](/img/structure/B3045839.png)
[1,1'-Binaphthalen]-2-amine
描述
[1,1’-Binaphthalen]-2-amine: is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene rings connected at the 1-position, with an amine group attached to the 2-position of one of the naphthalene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-2-amine typically involves the coupling of two naphthalene units followed by the introduction of an amine group. One common method is the Ullmann coupling reaction, where two naphthalene units are coupled using a copper catalyst under high-temperature conditions. The resulting binaphthyl compound is then subjected to amination reactions to introduce the amine group at the desired position.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalen]-2-amine may involve large-scale Ullmann coupling reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: [1,1’-Binaphthalen]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine or hydrazine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxylamine derivatives, and various substituted binaphthyl compounds.
科学研究应用
Chemistry: In chemistry, [1,1’-Binaphthalen]-2-amine is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit fluorescence upon binding to specific biomolecules makes it useful in imaging and diagnostic applications.
Medicine: In medicine, [1,1’-Binaphthalen]-2-amine derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors opens up possibilities for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of [1,1’-Binaphthalen]-2-amine involves its interaction with specific molecular targets. In catalytic reactions, it acts as a chiral ligand, coordinating with metal centers to induce chirality in the reaction products. In biological systems, it binds to specific biomolecules, leading to changes in their fluorescence properties. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
[1,1’-Binaphthalen]-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
[1,1’-Binaphthalen]-2-thiol: Contains a thiol group in place of the amine group.
[1,1’-Binaphthalen]-2-carboxylic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness: The presence of the amine group in [1,1’-Binaphthalen]-2-amine imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring nucleophilic or basic functionalities, such as in the synthesis of chiral compounds and in fluorescent probes.
属性
IUPAC Name |
1-naphthalen-1-ylnaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPYLSLVQJQGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326559 | |
| Record name | [1,1'-Binaphthalen]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18531-97-0, 114858-56-9 | |
| Record name | (1S)-[1,1′-Binaphthalen]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Binaphthalen]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)



